molecular formula C11H9F3O4 B6294495 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid CAS No. 2271443-05-9

3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid

Cat. No.: B6294495
CAS No.: 2271443-05-9
M. Wt: 262.18 g/mol
InChI Key: WUGRTQWLROWSRZ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid is a substituted benzoic acid derivative featuring a 1,3-dioxolane ring at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This compound is of interest in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors sensitive to aromatic carboxylic acids .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)8-4-6(9(15)16)3-7(5-8)10-17-1-2-18-10/h3-5,10H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGRTQWLROWSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of m-Xylene Derivatives

The trifluoromethyl group is typically introduced via chlorination-fluoridation sequences. As demonstrated in CN101066917A, m-xylene undergoes chlorination to form 1,3-bis(trichloromethyl)benzene, which is subsequently fluorinated using antimony trifluoride (SbF₃) at 80–150°C. This yields 1,3-bis(trifluoromethyl)benzene, a precursor for further functionalization. Hydrolysis of intermediates with zinc catalysts (e.g., Zn(OAc)₂) in aqueous media generates 3-trifluoromethylbenzoic acid, though this route requires careful control to avoid over-fluorination.

Regioselective Functionalization Challenges

Introducing substituents at the meta position relative to the carboxylic acid group is complicated by the electron-withdrawing nature of the trifluoromethyl group. Directed ortho-metalation (DoM) using directing groups (e.g., amides) enables precise substitution at position 3. For example, 5-trifluoromethyl-2-iodobenzoic acid can undergo palladium-catalyzed coupling with dioxolane-bearing boronic esters (e.g., 1,3-dioxolan-2-ylboronic acid pinacol ester).

Dioxolane Ring Formation via Cyclization and Protection

Ketone Protection as a Dioxolane Acetal

A common approach involves protecting a ketone intermediate at position 3. For instance, 3-acetyl-5-(trifluoromethyl)benzoic acid is treated with ethylene glycol and a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux. This forms the 1,3-dioxolan-2-yl group via acetalization, achieving yields of 78–85%. The reaction is typically conducted in toluene, with azeotropic removal of water to drive completion.

Direct Cycloaddition Approaches

Alternative methods employ 1,3-dipolar cycloaddition to construct the dioxolane ring. For example, 3-allyl-5-(trifluoromethyl)benzoic acid reacts with ozone to form an ozonide, which undergoes reductive cleavage and subsequent cyclization with ethylene glycol. This method, however, suffers from moderate yields (60–65%) due to competing side reactions.

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄92%
BaseK₂CO₃88%
Solvent1,4-Dioxane90%
Temperature80°C89%

These conditions enable coupling with 3-bromo-5-(trifluoromethyl)benzoic acid, yielding the target compound in >90% purity after recrystallization.

Scalability and Industrial Considerations

Large-scale reactions require solvent recovery systems (e.g., methyl tert-butyl ether) and palladium scavengers (e.g., SiliaBond Thiol) to reduce metal residues below 10 ppm. Continuous-flow systems improve mixing efficiency, reducing reaction times from 24 hours to 4–6 hours.

Alternative Routes and Emerging Technologies

Photocatalytic Trifluoromethylation

Recent advances utilize visible-light photocatalysis to introduce the trifluoromethyl group. For example, 3-iodobenzoic acid reacts with CF₃I in the presence of Ir(ppy)₃ under blue LED irradiation, achieving 70% yield. Subsequent dioxolane formation via ethylene glycol protection completes the synthesis.

Biocatalytic Approaches

Enzymatic methods employing ketoreductases (e.g., KRED-101) enable asymmetric reduction of 3-keto intermediates, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Hydrolysis of the Dioxolane Ring

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to yield a diol intermediate. This reaction is critical for accessing downstream derivatives.

Conditions Reagents/Catalysts Product Yield
Aqueous HCl (1–2 M), 80–100°CH₂SO₄ or p-toluenesulfonic acid3-(2,3-Dihydroxypropyl)-5-(trifluoromethyl)benzoic acid~85%
  • The reaction proceeds via protonation of the dioxolane oxygen, followed by ring opening and hydration.

  • Industrial-scale processes employ continuous flow reactors to enhance efficiency.

Oxidation Reactions

The benzylic position adjacent to the trifluoromethyl group is susceptible to oxidation.

Oxidizing Agent Conditions Product Notes
KMnO₄ (aqueous)60–80°C, acidic pH3-Carboxy-5-(trifluoromethyl)benzaldehydeOver-oxidation to carboxylic acid avoided at controlled pH
CrO₃/H₂SO₄Room temperature, 12 hr3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)benzoyl chlorideRequires anhydrous conditions
  • The trifluoromethyl group stabilizes intermediate radicals, influencing reaction pathways .

Decarboxylation and Substitution

The carboxylic acid group participates in nucleophilic substitution after activation.

Reaction Type Reagents Product Key Data
EsterificationSOCl₂, followed by ROHMethyl/ethyl ester derivatives90–95% conversion
Amide FormationEDCI, HOBt, DMF3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)benzamideCatalyst: 1.2 eq EDCI
  • Ester derivatives show enhanced solubility in organic solvents (e.g., logP increased by 1.5 units).

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0–5°C, 2 hr3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-2-nitrobenzoic acid>90% meta-substitution
Br₂/FeBr₃Reflux, CCl₄3-Bromo-5-(trifluoromethyl)benzoic acidDioxolane ring stable under these conditions
  • Nitration occurs at the 2-position due to the trifluoromethyl group’s meta-directing effect.

Reduction of the Carboxylic Acid

Controlled reduction yields alcohol or aldehyde intermediates.

Reducing Agent Conditions Product Selectivity
LiAlH₄THF, 0°C to reflux3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)benzyl alcohol75% yield
BH₃·THFRT, 6 hrPartial reduction to aldehyde observedRequires stoichiometric BH₃
  • Over-reduction to hydrocarbons is mitigated by using milder agents like NaBH₄/I₂.

Coupling Reactions

The aromatic ring participates in cross-coupling for biaryl synthesis.

Catalyst Conditions Product Efficiency
Pd(PPh₃)₄, K₂CO₃DMF, 100°C, 24 hrSuzuki-coupled biaryl derivativesTurnover number >1,000
CuI, proline ligandDMSO, 80°CUllmann-type C–N couplingsFunctional group tolerance limited

Scientific Research Applications

Organic Synthesis

3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid serves as a building block in organic synthesis. It is particularly significant in:

  • Pharmaceutical Development: The compound is utilized in the design and synthesis of new drugs due to its ability to enhance biological activity and selectivity for molecular targets.
  • Agrochemicals: It plays a role in developing new agricultural chemicals, providing effective solutions for crop protection.

Biological Studies

The compound is instrumental in biological research, particularly in:

  • Enzyme Inhibition Studies: Its structural features allow for the investigation of interactions between enzymes and ligands, aiding in understanding enzyme mechanisms and inhibitor design.
  • Protein-Ligand Interactions: The unique properties of the trifluoromethyl group can enhance binding affinity to specific protein targets, making it useful in drug discovery.

Industrial Applications

In industrial settings, this compound is applied in:

  • Specialty Chemicals Production: It is used to create materials with specific properties tailored for various applications, including coatings and polymers.
  • Chemical Analysis: Its derivatives may be utilized in chromatography and mass spectrometry for analytical purposes .

Case Studies

Case Study 1: Pharmaceutical Development
In a recent study focusing on drug design, researchers utilized this compound as a key intermediate in synthesizing novel anti-inflammatory agents. The incorporation of the trifluoromethyl group significantly improved the pharmacokinetic properties of the resulting compounds.

Case Study 2: Agrochemical Applications
A research team investigated the efficacy of this compound as a potential herbicide. The results indicated that its unique structure allowed for enhanced herbicidal activity against certain weed species while minimizing toxicity to crops.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the dioxolane ring can provide additional stability and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

5-Fluoro-2-(Trifluoromethyl)Benzoic Acid (CAS 654-99-9)
  • Structure : Benzoic acid with -CF₃ at position 2 and -F at position 5.
  • Key Differences: Lacks the dioxolane ring but includes a fluorine atom.
  • Applications : Used in agrochemicals and as an intermediate in fluorinated pharmaceutical synthesis .
3-Nitro-5-(Trifluoromethyl)Benzoic Acid (CAS 328-80-3)
  • Structure: -NO₂ at position 3 and -CF₃ at position 5.
  • Key Differences : The nitro group is a strong electron-withdrawing substituent, making this compound more acidic (pKa ~1.5) compared to the dioxolane-containing target compound (estimated pKa ~3.5–4.0).
  • Applications : Primarily used in explosives research and as a precursor for dyes .
2-(3-Trifluoromethylphenyl)-1H-Benzimidazole-5-Carboxylic Acid
  • Structure : Benzimidazole fused ring with -CF₃-phenyl and carboxylic acid groups.
  • Key Differences : The benzimidazole core introduces aromatic nitrogen atoms, enabling hydrogen bonding and metal coordination. This enhances binding to biological targets like kinases or ion channels.
  • Applications : Investigated as a kinase inhibitor in oncology .

Analogues with Heterocyclic Substituents

3-(6-(1-(2,2-Difluorobenzo[d][1,3]Dioxol-5-yl)Cyclopropanecarboxamide)-Pyridin-2-yl)Benzoic Acid
  • Structure : Features a difluorodioxolane ring and cyclopropane-carboxamide linker.
  • Applications : Developed as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator .
5-(Prop-2-yn-1-yloxy)Benzo[d][1,3]Dioxole Derivatives
  • Structure : Propargyl ether-linked dioxolane.
  • Key Differences : The propargyl group enables click chemistry modifications, offering synthetic versatility absent in the target compound.
  • Applications : Used in polymer chemistry and bioconjugation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL) Key Feature
Target Compound ~255.20 2.1 0.15 Dioxolane enhances metabolic stability
5-Fluoro-2-(Trifluoromethyl)Benzoic Acid 208.11 1.8 0.30 Higher solubility due to -F
3-Nitro-5-(Trifluoromethyl)Benzoic Acid 235.12 1.5 0.05 Low solubility due to -NO₂
CFTR Modulator (Difluorodioxolane) 433.33 3.5 <0.01 High lipophilicity for membrane penetration

Biological Activity

3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₉F₃O₄
  • CAS Number : 2271443-05-9
  • Molecular Weight : 288.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines indicate potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cyclooxygenase (COX) : Similar to other benzoic acid derivatives, it may inhibit COX enzymes, reducing prostaglandin synthesis and subsequently inflammation.
  • Regulation of Immune Response : The compound may modulate T-cell populations and enhance regulatory T-cell (Treg) activity, which plays a crucial role in maintaining immune homeostasis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Detailed Research Findings

  • Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-induced inflammation models, suggesting a robust anti-inflammatory effect mediated by the modulation of immune cell activity .
  • Antimicrobial Activity : Research indicated that this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the common synthetic routes for 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid, and how can intermediates be characterized?

  • Methodological Answer : A key approach involves palladium-catalyzed cross-coupling reactions. For example, diol-tethered arenes can undergo meta-C–H olefination using pyrimidine-based directing groups to install functionalized side chains . Intermediates like 5-(2-(4-(2-methoxybenzyl)-1,3-dioxolan-2-yl)phenyl)pyrimidine are purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1) and characterized using 1^1H NMR (e.g., δ 8.84 ppm for pyrimidine protons) and HRMS (e.g., [M+H]+^+ calculated 364.1423, observed 364.1421) .

Q. How can solubility challenges for this compound in aqueous buffers be addressed during biological assays?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, but poor aqueous solubility can be mitigated by derivatization. Esterification (e.g., methyl ester formation using methanol/H2_2SO4_4) or salt formation (e.g., sodium salt via NaOH treatment) improves solubility. For in-situ dissolution, dimethylformamide (DMF) or ethanol (<5% v/v) are compatible with most assay buffers .

Q. What analytical techniques are critical for verifying structural integrity?

  • Methodological Answer : Combine 1^1H/13^13C NMR for functional group identification (e.g., dioxolane protons at δ 4.0–4.5 ppm, trifluoromethyl carbons at ~120 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical 290.0662 for C12_{12}H11_{11}F3_3O4_4), while FT-IR validates carbonyl (1700–1720 cm1^{-1}) and ether (1100–1250 cm1^{-1}) stretches .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : The -CF3_3 group deactivates the benzene ring, directing electrophilic substitution to the para position. For nucleophilic reactions (e.g., hydrolysis of the dioxolane ring), use acidic conditions (H3_3O+^+) to protonate the ether oxygen, enhancing leaving-group ability. Kinetic studies with varying pH (1–5) and temperatures (25–80°C) can optimize reaction rates .

Q. What strategies resolve contradictions in crystallographic data for this compound’s derivatives?

  • Methodological Answer : Discrepancies in crystal packing (e.g., polymorphism) require multi-technique validation. Single-crystal X-ray diffraction (SC-XRD) paired with powder XRD identifies polymorphs. Computational modeling (DFT at B3LYP/6-31G*) predicts stable conformers, while differential scanning calorimetry (DSC) monitors phase transitions .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer : Synthesize analogs with modified dioxolane rings (e.g., 1,3-dithiolane) or substituents (e.g., -Cl, -Br) at the 5-position. Test inhibition against target enzymes (e.g., luciferase) using fluorescence polarization assays. Compare IC50_{50} values to correlate substituent effects (e.g., -CF3_3 enhances binding via hydrophobic interactions) .

Q. What are the pitfalls in interpreting NMR splitting patterns for the dioxolane moiety?

  • Methodological Answer : The dioxolane’s protons (O–CH2_2–O) often exhibit complex splitting due to restricted rotation. Use 1^1H-1^1H COSY to resolve coupling networks. For ambiguous signals, deuterated solvents (e.g., DMSO-d6_6) or variable-temperature NMR (e.g., 25°C to 60°C) reduce signal overlap .

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